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molecular formula C9H7BrClFO B8547514 1-Bromo-3-(2-chloro-6-fluoro-phenyl)-2-propanone

1-Bromo-3-(2-chloro-6-fluoro-phenyl)-2-propanone

Cat. No. B8547514
M. Wt: 265.50 g/mol
InChI Key: ZBNYNADOFONBKW-UHFFFAOYSA-N
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Patent
US08415336B2

Procedure details

To a 2 M solution of trimethylsilyl-diazomethane in hexane (6.54 ml, 13.07 mmol) cooled to 0° C. under argon was added dropwise a solution of 2-chloro-6-fluoro-phenylacetyl chloride (1.23 g, 5.94 mmol) in 24 ml of a mixture of THF and ACN (1:1). The mixture was stirred at 0° C. for 5 h. Then 48% aqueous hydrobromic acid (5.91 ml, 52.28 mmol) was added dropwise and the solution was stirred at room temperature overnight. Then 40 ml of water were added. The aqueous phase was extracted twice with EA, and the combined organic phases were washed with water, a saturated solution of sodium hydrogencarbonate and brine, dried over sodium sulfate, filtered and evaporated to dryness under reduced pressure. The residue was purified by chromatography on silica gel (cyclohexane/EA, 100:0, then 95:5) to give 1.20 g of the title compound as a white powder having a melting point of 47° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.54 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.91 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C=[N+]=[N-])(C)C.[CH3:8]CCCCC.[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:16]=1[CH2:22][C:23](Cl)=[O:24].[BrH:26]>O.C(#N)C.C1COCC1>[Br:26][CH2:8][C:23](=[O:24])[CH2:22][C:16]1[C:17]([F:21])=[CH:18][CH:19]=[CH:20][C:15]=1[Cl:14]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
6.54 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)CC(=O)Cl
Name
mixture
Quantity
24 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.91 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with EA
WASH
Type
WASH
Details
the combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium hydrogencarbonate and brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (cyclohexane/EA, 100:0

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCC(CC1=C(C=CC=C1F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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